molecular formula C19H17N3O2 B306741 N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

Cat. No. B306741
M. Wt: 319.4 g/mol
InChI Key: AQHURQQAPNZHNR-RGVLZGJSSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide, also known as LQFM-021, is a novel compound that has gained significant attention in the field of medicinal chemistry. It is a member of the hydrazide family and has been synthesized using various methods.

Mechanism of Action

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exerts its antitumor activity by inhibiting the proliferation of cancer cells. It induces apoptosis, which is a programmed cell death mechanism, and inhibits the migration and invasion of cancer cells. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide also exhibits anti-inflammatory activity by suppressing the production of inflammatory cytokines. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide exhibits antioxidant activity by scavenging free radicals and reducing oxidative stress.
Biochemical and Physiological Effects:
N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to have a significant effect on various biochemical and physiological parameters. It has been shown to reduce the levels of inflammatory cytokines, such as interleukin-6 and tumor necrosis factor-alpha. N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has also been shown to reduce the levels of reactive oxygen species and lipid peroxidation. Furthermore, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been shown to increase the levels of antioxidant enzymes, such as superoxide dismutase and catalase.

Advantages and Limitations for Lab Experiments

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has several advantages for lab experiments. It is easy to synthesize and can be obtained in high yields. It exhibits excellent stability and can be stored for long periods without degradation. However, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has certain limitations. It has low solubility in water, which can limit its use in aqueous systems. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has poor bioavailability, which can limit its use in vivo.

Future Directions

There are several future directions for the study of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide. One direction is to investigate its potential use as a diagnostic tool in cancer imaging. Another direction is to investigate its potential use in combination therapy with other anticancer agents. Furthermore, future studies can focus on improving the solubility and bioavailability of N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide to enhance its therapeutic potential.

Synthesis Methods

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been synthesized using various methods, including the conventional reflux method, microwave-assisted synthesis, and ultrasound-assisted synthesis. The conventional reflux method involves the reaction of 2,6-dimethyl-3-aminobenzaldehyde with 3-hydroxybenzohydrazide in the presence of glacial acetic acid and ethanol. The reaction mixture is then refluxed for several hours to obtain N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide.

Scientific Research Applications

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit antitumor, anti-inflammatory, and antioxidant activities. In addition, N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide has been investigated for its potential use as a diagnostic tool in cancer imaging.

properties

Product Name

N'-(3-hydroxybenzylidene)-2,6-dimethyl-3-quinolinecarbohydrazide

Molecular Formula

C19H17N3O2

Molecular Weight

319.4 g/mol

IUPAC Name

N-[(E)-(3-hydroxyphenyl)methylideneamino]-2,6-dimethylquinoline-3-carboxamide

InChI

InChI=1S/C19H17N3O2/c1-12-6-7-18-15(8-12)10-17(13(2)21-18)19(24)22-20-11-14-4-3-5-16(23)9-14/h3-11,23H,1-2H3,(H,22,24)/b20-11+

InChI Key

AQHURQQAPNZHNR-RGVLZGJSSA-N

Isomeric SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)N/N=C/C3=CC(=CC=C3)O

SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O

Canonical SMILES

CC1=CC2=CC(=C(N=C2C=C1)C)C(=O)NN=CC3=CC(=CC=C3)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.